2,5-Dihydro-1H-pyrrole-2-carboxylic acid
CAS No.: 3395-35-5
Cat. No.: VC21549707
Molecular Formula: C5H7NO2
Molecular Weight: 113.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3395-35-5 |
---|---|
Molecular Formula | C5H7NO2 |
Molecular Weight | 113.11 g/mol |
IUPAC Name | 2,5-dihydro-1H-pyrrole-2-carboxylic acid |
Standard InChI | InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-2,4,6H,3H2,(H,7,8) |
Standard InChI Key | OMGHIGVFLOPEHJ-UHFFFAOYSA-N |
SMILES | C1C=CC(N1)C(=O)O |
Canonical SMILES | C1C=CC([NH2+]1)C(=O)[O-] |
Introduction
2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also known as 3,4-dehydroproline, is a compound belonging to the class of alpha amino acids. It is characterized by its molecular formula C5H7NO2 and a molecular weight of 113.11 g/mol . This compound is not naturally occurring but can be found in individuals exposed to it or its derivatives, making it part of the human exposome .
Synthesis
The synthesis of related compounds like (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid involves ring-closing metathesis and enzymatic kinetic resolution . A green approach for synthesizing 2,5-dihydro-1H-pyrrole-2-carboxylates involves a one-pot reaction under catalyst-free and solvent-free conditions .
Biological Significance
2,5-Dihydro-1H-pyrrole-2-carboxylic acid is identified in human blood, particularly in those exposed to it or its derivatives . It is not a naturally occurring metabolite but is part of the exposome, which includes all environmental and occupational exposures throughout an individual's life .
Chemical Applications
This compound is used in research, particularly in the field of organic synthesis and as a precursor for other compounds. Its derivatives are explored for their potential biological activities .
Synthesis Methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume